molecular formula C7H9N2NaO2S B2493871 Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate CAS No. 1909325-38-7

Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate

Cat. No. B2493871
CAS RN: 1909325-38-7
M. Wt: 208.21
InChI Key: QJDIGRDKEHHFGF-UHFFFAOYSA-M
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Description

Synthesis Analysis The synthesis of related thiazole compounds typically involves condensation reactions, diazotization, and reactions with sodium azide or other sodium salts. For instance, 2-aminothiazoles can be diazotized and reacted with sodium azide to synthesize 2-azidothiazole derivatives under conditions selected according to the nature of a substituent in thiazoles (Pokhodylo et al., 2010).

Molecular Structure Analysis Thiazole derivatives and their sodium salts often exhibit complex molecular structures. For example, the structure of sodium 5-amino-1,3,4-thiadiazole-2-thiolate dihydrate reveals two almost perpendicular thiadiazole-2(3H)-thiolate anions in its asymmetric unit (Wu et al., 2009).

Chemical Reactions and Properties Chemical reactions involving thiazole derivatives are characterized by their reactivity with various reagents. For instance, the diazotization of 2-aminothiazoles followed by reaction with sodium azide can lead to the formation of 2-azidothiazole derivatives, showcasing the reactivity of thiazole compounds under specific conditions (Pokhodylo et al., 2010).

Physical Properties Analysis The physical properties of sodium salts of organic compounds, such as solubility and crystalline structure, are influenced by their molecular structure. For example, the crystal structure analysis of sodium 5-amino-1,3,4-thiadiazole-2-thiolate dihydrate provides insights into the arrangement and interactions within the crystal lattice (Wu et al., 2009).

Chemical Properties Analysis The chemical properties, such as reactivity and stability, of sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate can be inferred from studies on related compounds. The reactivity of thiazole derivatives with different reagents, including their behavior in condensation reactions and diazotization processes, highlights the diverse chemical properties these compounds can exhibit (Pokhodylo et al., 2010).

Scientific Research Applications

Synthesis Applications

  • Synthesis of Novel Compounds : Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate is used in the synthesis of novel compounds. For instance, it has been utilized in the preparation of C2-symmetric chiral bis-S-2-(imidazol-1-yl) alkanamides, demonstrating its utility in creating chiral compounds (Guo Sheng-jin, 2007).

  • Formation of 1,2,3-Triazole Derivatives : The compound plays a role in the formation of 1,2,3-triazole derivatives, showcasing its importance in the development of new chemical entities (N. Pokhodylo et al., 2010).

Chemical Properties and Reactions

  • Study of Nucleophilicity : Research has focused on understanding the nucleophilicity of sodium salts of related compounds, providing insights into their chemical behavior (Y. Basova et al., 1981).

  • Catalytic Applications : this compound has been used as a catalyst in various synthesis processes, indicating its potential in facilitating chemical reactions (Janardhan Banothu et al., 2014).

properties

IUPAC Name

sodium;2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.Na/c1-7(2,5(10)11)4-3-12-6(8)9-4;/h3H,1-2H3,(H2,8,9)(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDIGRDKEHHFGF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CSC(=N1)N)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N2NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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